molecular formula C18H30N2O2 B14722063 2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 6275-14-5

2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14722063
CAS No.: 6275-14-5
M. Wt: 306.4 g/mol
InChI Key: UZFINSCQCRGHRK-UHFFFAOYSA-N
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Description

2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of cyclohexa-2,5-diene-1,4-dione derivatives, which are characterized by a six-membered ring with two double bonds and two ketone groups. The presence of dipropylamino groups at the 2 and 5 positions of the ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with dipropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, hydroxylated compounds, and substituted cyclohexa-2,5-diene-1,4-dione derivatives .

Scientific Research Applications

2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biochemical effects. The compound can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein. Additionally, it can generate reactive oxygen species (ROS), which contribute to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis((5-methylhexan-2-yl)amino)cyclohexa-2,5-diene-1,4-dione
  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione

Uniqueness

Compared to similar compounds, 2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific dipropylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

6275-14-5

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2,5-bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H30N2O2/c1-5-9-19(10-6-2)15-13-18(22)16(14-17(15)21)20(11-7-3)12-8-4/h13-14H,5-12H2,1-4H3

InChI Key

UZFINSCQCRGHRK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=O)C(=CC1=O)N(CCC)CCC

Origin of Product

United States

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